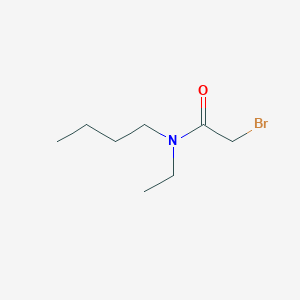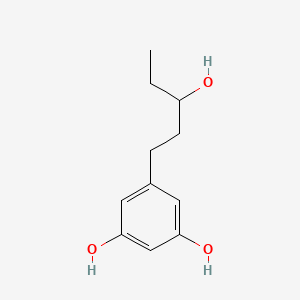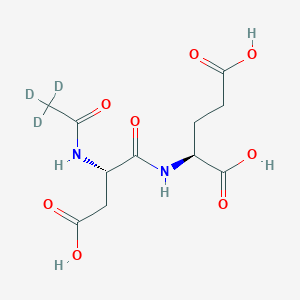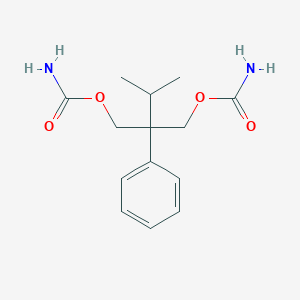
Isopropylfelbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of isopropylfelbamate involves several steps, typically starting with the preparation of felbamate. Felbamate is synthesized through the reaction of 2-phenyl-1,3-propanediol with phosgene, followed by the addition of ammonia to form the dicarbamate structure This can be achieved through alkylation reactions using isopropyl halides under basic conditions . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
化学反応の分析
Isopropylfelbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
科学的研究の応用
Isopropylfelbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.
作用機序
The mechanism of action of isopropylfelbamate is believed to be similar to that of felbamate. It acts as a positive modulator of GABA_A receptors and as a blocker of NMDA receptors, particularly those containing the NR2B subunit . These actions contribute to its anticonvulsant and neuroprotective effects. The molecular targets and pathways involved include modulation of synaptic transmission and inhibition of excitatory neurotransmission .
類似化合物との比較
Isopropylfelbamate is similar to other felbamate derivatives, such as:
Felbamate: The parent compound, used as an anticonvulsant.
Meprobamate: A sedative with a similar dicarbamate structure.
Carbamazepine: Another anticonvulsant with a different chemical structure but similar therapeutic use. This compound is unique due to the presence of the isopropyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
分子式 |
C14H20N2O4 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC名 |
[2-(carbamoyloxymethyl)-3-methyl-2-phenylbutyl] carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)14(8-19-12(15)17,9-20-13(16)18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,15,17)(H2,16,18) |
InChIキー |
ODUORZCNTFVWKG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(COC(=O)N)(COC(=O)N)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


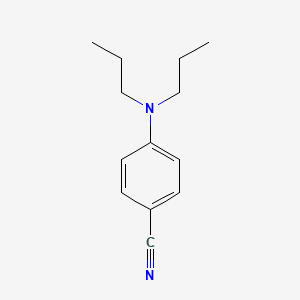
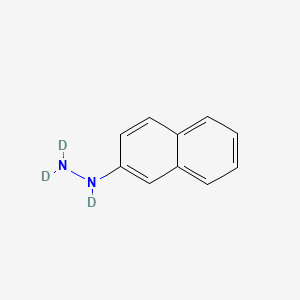
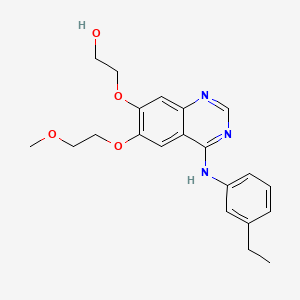
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
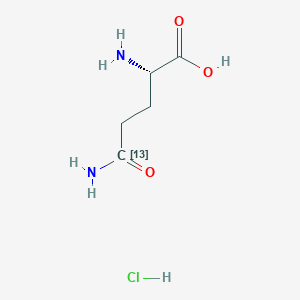
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
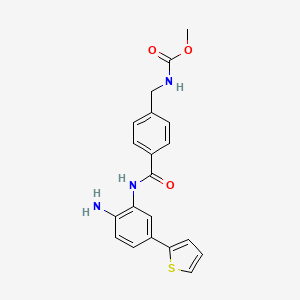
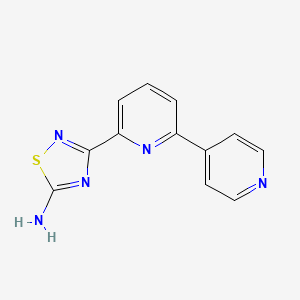
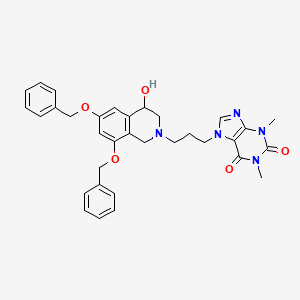
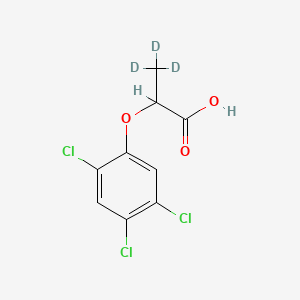
![5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
